molecular formula C10H11N3O B342426 3-propyl-1,2,3-benzotriazin-4(3H)-one

3-propyl-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B342426
M. Wt: 189.21 g/mol
InChI Key: URTNYDOSUYKMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core substituted with a linear propyl group at the N3 position. Its synthesis involves multistep reactions starting from isatin, proceeding through nitration, alkylation, cyclization, and reduction to yield intermediates like 6-amino-N-propyl-1,2,3-benzotriazin-4(3H)-one (11a), which is further functionalized into sulfonamide hybrids (12a–12f) . Key spectroscopic characteristics include:

  • FTIR: NH stretching at 3430 cm⁻¹ (after NO₂ reduction) and S=O bands at 1157–1187 cm⁻¹ in sulfonamide derivatives.
  • NMR: NH protons in intermediates (11a) appear at 6.56 ppm, shifting upon sulfonamide formation .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-propyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C10H11N3O/c1-2-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,2,7H2,1H3

InChI Key

URTNYDOSUYKMJN-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The benzotriazinone scaffold exhibits diverse bioactivity depending on substituents. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Reactivity
3-Propyl-1,2,3-benzotriazin-4(3H)-one Linear propyl (N3) C₁₀H₁₁N₃O 189.21 Not reported Sulfonamide hybrids (biological activity)
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one Hydroxy (N3) C₇H₅N₃O₂ 163.13 184–189 Peptide coupling reagent (EDC/HOOBt)
3-Isopropyl-1,2,3-benzotriazin-4(3H)-one Branched isopropyl (N3) C₁₀H₁₁N₃O 189.21 Not reported Structural isomer; potential altered solubility/stability
7-Chloro-1,2,3-benzotriazin-4(3H)-one Chloro (C7) C₇H₄ClN₃O 181.58 Not reported Intermediate for aminopropyl derivatives

Key Observations :

  • Hydroxy Derivative : Higher polarity (hydroxy group) contributes to elevated melting point (184–189°C) and utility in peptide synthesis.
  • Propyl vs. Isopropyl : Linear vs. branched chains may influence lipophilicity and metabolic stability.
  • Chloro Substitution: Enhances electrophilicity, enabling nucleophilic substitution (e.g., with dimethylaminopropyl chloride in ).

Reactivity and Stability

  • Reduction: Benzotriazinones with -N=N=N- moieties are prone to reductive cleavage. For example, reduction of 1,2,3-benzotriazine derivatives yields indazoles, a reactivity pattern observed across analogs .
  • Hydrolysis: The benzotriazinone ring can hydrolyze under acidic/basic conditions, acting as a "masked" diazonium compound. Substituents like propyl or hydroxy may modulate hydrolysis rates .
  • Functionalization : The N3-propyl group in 11a allows sulfonamide coupling, whereas the hydroxy analog (HOOBt) participates in carbodiimide-mediated peptide bond formation .

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